N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves a series of steps starting from basic materials like o-phenylenediamine and naphthalene-1-acetic acid or 2-naphthoxyacetic acid. For instance, Salahuddin et al. (2014) described the synthesis of 1,3,4-oxadiazole derivatives from a Schiff base of the corresponding hydrazide through reactions involving Chloramin-T and phosphorous oxychloride with aromatic acid, evaluated for anticancer activity (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Molecular Structure Analysis
The molecular structure of related acetohydrazide compounds has been examined through various techniques such as IR, NMR, Mass spectrometry, and X-ray diffraction. For example, İnkaya et al. (2011) investigated the molecular structure of a hydrazide derivative, revealing that the acetohydrazide group is approximately planar with weak intermolecular hydrogen bonding and aliphatic C—H⋯π hydrogen-bonding associations (İnkaya, Dinçer, Cukurovalı, & Yılmaz, 2011).
Chemical Reactions and Properties
The chemical reactions of N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide and its analogs often involve cycloadditions, nucleophilic substitutions, and redox reactions. For instance, the manganese(III) acetate-mediated free radical cyclization of diarylmethylenecyclopropa[b]naphthalenes presented by Cao et al. (2011) offers an efficient method for synthesizing 1,2-benzanthracenes, demonstrating the compound's versatility in synthetic organic chemistry (Cao, Miao, Chen, Wu, & Huang*, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide essential insights into the compound's behavior in various environments. Studies like those conducted by İnkaya et al. (2011) offer valuable data on crystal structure and physical stability, indicating how these molecules organize in solid state and their intermolecular interactions.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are crucial for understanding the applications and limitations of this compound. The work by Al-Omran and El-Khair (2016) on novel derivatives of substituted 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide exemplifies the exploration of chemical properties through synthesis and reactivity studies (Al-Omran & El-Khair, 2016).
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(1-bromonaphthalen-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c21-20-15-4-2-1-3-14(15)6-8-17(20)25-11-19(24)23-22-10-13-5-7-16-18(9-13)27-12-26-16/h1-10H,11-12H2,(H,23,24)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUIFIRCLKKAQ-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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